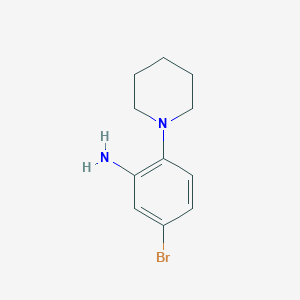

5-bromo-2-(piperidin-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDAGJOALIMUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 5-bromo-2-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1016877-65-8

This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential applications of 5-bromo-2-(piperidin-1-yl)aniline, a compound of interest in medicinal chemistry and drug discovery.

Core Properties and Data

This compound is a substituted aniline derivative characterized by the presence of a bromine atom and a piperidine ring attached to the aniline core. These structural features make it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1016877-65-8 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |

| Molecular Weight | 255.15 g/mol | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage | Sealed in dry, 2-8°C | [1] |

Safety and Handling

Table 2: General Hazard Information for Bromoanilines

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) |

| Harmful if swallowed, in contact with skin, or if inhaled. | Wash hands thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Skin Corrosion/Irritation |

| Causes skin irritation. | Wash skin with plenty of water. If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Eye Irritation |

| Causes serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

Note: This information is based on related compounds and may not be fully representative of this compound. A compound-specific risk assessment should be conducted before use.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic route would involve the reaction of 2,4-dibromoaniline with piperidine. This nucleophilic aromatic substitution reaction would see the piperidine displacing one of the bromine atoms, ortho to the amino group.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in the field of drug discovery. The piperidine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and interact with biological targets. The bromoaniline core provides a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships.

While no specific biological activity or mechanism of action has been documented for this compound itself, its derivatives are being investigated for various therapeutic applications. For instance, related compounds containing piperidine and substituted aniline moieties have shown potential as:

-

Anticancer Agents: Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Some compounds have been shown to arrest the cell cycle and induce apoptosis.[2]

-

Antimicrobial Agents: The incorporation of halogen atoms, such as bromine, into heterocyclic structures is a known strategy for enhancing antimicrobial activity.[3]

The logical relationship for its potential use as a building block in drug discovery is illustrated below.

Caption: The role of this compound in a drug discovery pipeline.

Currently, there is no specific information available regarding the modulation of any particular signaling pathways by this compound. Further research is required to elucidate its biological targets and mechanism of action.

References

A Technical Guide to the Physicochemical Properties of 5-bromo-2-(piperidin-1-yl)aniline

Introduction

5-bromo-2-(piperidin-1-yl)aniline, with the CAS Number 1016877-65-8, is a substituted aromatic amine. Its structure features a central aniline ring substituted with a bromine atom and a piperidine group. This compound is primarily utilized as a building block and intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other complex molecules. Understanding its physicochemical properties is crucial for researchers in designing synthetic routes, predicting its behavior in various media, and for its purification and characterization. This guide provides a summary of its known and predicted properties, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its properties can be predicted based on its chemical structure. The presence of the aniline and piperidine moieties suggests basicity, while the bromo- and hydrocarbyl- portions of the molecule indicate a degree of lipophilicity.

Data Summary

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₅BrN₂ | Calculated |

| Molecular Weight | 255.15 g/mol | Calculated[1] |

| Melting Point | Data not available | Expected to be a solid at room temperature. |

| Boiling Point | Data not available | Expected to be high due to molecular weight and polarity. |

| Solubility | Data not available | Predicted to be soluble in organic solvents and acidic aqueous solutions; poorly soluble in neutral or basic aqueous solutions. |

| pKa | Data not available | Two basic centers are present. The aniline nitrogen is expected to be weakly basic (pKa of conjugate acid ~3-5), and the piperidine nitrogen is expected to be more basic (pKa of conjugate acid ~10-11). |

| logP | Data not available | A positive value is expected, indicating higher lipophilicity. A predicted XlogP for the similar compound 5-bromo-2-(4-methylpiperazin-1-yl)aniline is 1.9[2]. |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be used for identification. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C[3].

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a glass capillary tube, sealed at one end, to a height of 2-3 mm[4]. The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube[4].

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or similar device)[3].

-

Measurement:

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid[4].

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule[6].

Methodology:

-

Water Solubility: Place approximately 25 mg of the compound in a test tube and add 0.75 mL of deionized water in portions, shaking vigorously after each addition[7]. Observe if the compound dissolves.

-

Acid Solubility: If the compound is insoluble in water, test its solubility in a 5% aqueous HCl solution using the same procedure[6][7]. Solubility in this medium indicates the presence of a basic functional group, such as an amine.

-

Base Solubility: If the compound is insoluble in water, its solubility in a 5% aqueous NaOH solution is also tested[6].

-

Organic Solvents: Test the solubility in common organic solvents (e.g., ethanol, acetone, dichloromethane, toluene) by adding approximately 25 mg of the compound to 1 mL of the solvent and observing for dissolution.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined for compounds containing a chromophore near the ionization site, as the UV-Vis absorption spectrum will change with pH[8][9].

Methodology:

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent, such as methanol or ethanol.

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A small, constant aliquot of the stock solution is added to a series of volumetric flasks, which are then filled to the mark with the prepared buffer solutions.

-

Spectral Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa of the ionizable group[8]. Alternatively, the pKa can be calculated using the Albert-Serjeant method or similar equations[9].

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimentally determining the logP value, which measures a compound's lipophilicity[10][11].

Methodology:

-

Phase Saturation: n-Octanol is saturated with water, and water (or a pH 7.4 phosphate buffer for logD measurement) is saturated with n-octanol by shaking them together for 24 hours, followed by separation[11][12].

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two immiscible layers until equilibrium is reached[10]. The funnel is then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[12].

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[13].

Visualized Workflows

The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of this compound.

Figure 1: Generalized workflow for Buchwald-Hartwig amination synthesis.[14][15][16][17]

Figure 2: Experimental workflow for physicochemical characterization.

References

- 1. 1016877-65-8|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 5-bromo-2-(4-methylpiperazin-1-yl)aniline (C11H16BrN3) [pubchemlite.lcsb.uni.lu]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 5-bromo-2-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the compound 5-bromo-2-(piperidin-1-yl)aniline. Due to the limited availability of public domain experimental data, this document focuses on predicted spectral information derived from established principles of spectroscopy and data from analogous structures. Detailed, standardized experimental protocols for the synthesis and spectral analyses (NMR, MS, and IR) are also presented to guide researchers in their practical work. This guide is intended for professionals in chemical research and drug development who require a foundational understanding of this molecule's properties and synthesis.

Introduction

This compound is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted aniline ring coupled with a piperidine moiety, makes it a versatile building block for the synthesis of more complex molecules. Understanding its spectral properties is crucial for its identification, characterization, and quality control. This guide outlines a robust synthetic method and provides an in-depth analysis of its expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data.

Proposed Synthesis: Buchwald-Hartwig Amination

A reliable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-nitrogen bonds. A plausible approach involves the reaction of 2,5-dibromoaniline with piperidine.

Experimental Protocol: Synthesis

Materials:

-

2,5-dibromoaniline

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromoaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

-

Add anhydrous toluene to the flask, followed by piperidine (1.2 eq).

-

Finally, add sodium tert-butoxide (1.4 eq) to the reaction mixture.

-

Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 6.9 - 7.1 | d | 1H | Ar-H (ortho to NH₂) |

| ~ 6.7 - 6.9 | dd | 1H | Ar-H (meta to NH₂, ortho to Br) |

| ~ 6.6 - 6.8 | d | 1H | Ar-H (ortho to Br) |

| ~ 3.5 - 4.5 | br s | 2H | NH₂ |

| ~ 2.8 - 3.0 | t | 4H | -N-CH₂ - (Piperidine, equatorial) |

| ~ 1.6 - 1.8 | m | 4H | -N-CH₂-CH₂ - (Piperidine) |

| ~ 1.5 - 1.7 | m | 2H | -CH₂-CH₂ -CH₂- (Piperidine) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 148 | C -NH₂ |

| ~ 135 - 138 | C -piperidine |

| ~ 125 - 128 | Ar-C H |

| ~ 122 - 125 | Ar-C H |

| ~ 118 - 121 | Ar-C H |

| ~ 110 - 113 | C -Br |

| ~ 52 - 55 | -N-C H₂- (Piperidine) |

| ~ 26 - 28 | -N-CH₂-C H₂- (Piperidine) |

| ~ 24 - 26 | -CH₂-C H₂-CH₂- (Piperidine) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 254/256 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |

| 240/242 | [M - CH₂]⁺˙ |

| 173 | [M - C₅H₁₀N]⁺˙ |

| 171 | [M - Br]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3050 - 3000 | Weak to medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium to strong | Aliphatic C-H stretch (piperidine) |

| 1620 - 1580 | Medium to strong | N-H bend (scissoring) and C=C aromatic ring stretch |

| 1500 - 1450 | Medium to strong | C=C aromatic ring stretch |

| 1350 - 1250 | Medium to strong | C-N stretch (aromatic amine and piperidine) |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic substitution pattern) |

| 600 - 500 | Medium | C-Br stretch |

Experimental Protocols for Spectral Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

Analysis Method (EI-MS):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in bromine-containing fragments.

Infrared Spectroscopy

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The proposed Buchwald-Hartwig amination offers a viable and efficient route for its synthesis. The predicted NMR, MS, and IR data, along with the provided standardized analytical protocols, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the successful synthesis, identification, and characterization of this compound. Further experimental validation is encouraged to confirm the data presented herein.

An In-depth Technical Guide to the Initial Synthesis Pathways for 5-bromo-2-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary synthetic routes for obtaining 5-bromo-2-(piperidin-1-yl)aniline, a key intermediate in pharmaceutical research and development. The document outlines two core pathways: Nucleophilic Aromatic Substitution (SNAг) and Buchwald-Hartwig Amination. Each section includes detailed experimental protocols, quantitative data where available, and visual representations of the reaction mechanisms and workflows.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound can be achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the reaction of an aryl halide bearing electron-withdrawing groups with a nucleophile, in this case, piperidine. For the synthesis of the target molecule, a suitable starting material is 2-fluoro-5-bromoaniline or 2-chloro-5-bromoaniline. The ortho-amino group, while not a strong electron-withdrawing group, can facilitate the substitution, and the higher electronegativity of fluorine and chlorine makes them better leaving groups compared to bromine in an SNAr context.

Proposed Synthesis Workflow

Detailed Experimental Protocol (Hypothetical)

-

Materials:

-

2-Fluoro-5-bromoaniline

-

Piperidine (excess, can also act as a base)

-

Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) as solvent

-

Potassium carbonate (optional, as an additional base)

-

Diethyl ether or Ethyl acetate for extraction

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

To a stirred solution of 2-fluoro-5-bromoaniline (1.0 eq) in DMSO (5-10 mL per gram of starting material), add piperidine (2.0-3.0 eq).

-

If desired, add potassium carbonate (1.5-2.0 eq).

-

Heat the reaction mixture to 120-150 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

-

Quantitative Data (Illustrative)

| Parameter | Value |

| Starting Material | 2-Fluoro-5-bromoaniline |

| Reagent | Piperidine |

| Solvent | DMSO |

| Temperature | 140 °C |

| Reaction Time | 18 hours |

| Yield (Theoretical) | 60-75% |

| Purity (Post-Chromatography) | >95% |

Buchwald-Hartwig Amination Pathway

A more modern and often higher-yielding approach to forming the C-N bond in this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[2] The likely starting material for this pathway is 2,5-dibromoaniline, where the palladium catalyst selectively facilitates the coupling of piperidine at one of the bromine positions.

Catalytic Cycle of Buchwald-Hartwig Amination

Detailed Experimental Protocol

A general protocol for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine is provided below and can be adapted for the specific synthesis of this compound.[3]

-

Materials:

-

2,5-Dibromoaniline

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source

-

1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) as the ligand

-

Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu) as the base

-

Toluene or Tetrahydrofuran (THF) as the solvent

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine 2,5-dibromoaniline (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq Pd), and SIPr·HCl (0.04 eq).

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene or THF, followed by piperidine (1.2 eq).

-

Add the base (e.g., LHMDS, 1.5 eq, as a 1M solution in THF) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data (Illustrative)

| Parameter | Value |

| Starting Material | 2,5-Dibromoaniline |

| Reagent | Piperidine |

| Catalyst System | Pd₂(dba)₃ / SIPr·HCl |

| Base | LHMDS |

| Solvent | Toluene |

| Temperature | 80 °C |

| Reaction Time | 4-12 hours |

| Yield (Theoretical) | 75-90% |

| Purity (Post-Chromatography) | >98% |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The integration should match the expected number of protons. |

| ¹³C NMR | Peaks for the aromatic carbons and the aliphatic carbons of the piperidine moiety. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₅BrN₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |

| Purity (HPLC) | A single major peak indicating high purity. |

Conclusion

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination pathways offer viable routes for the synthesis of this compound. The SNAr reaction is a more classical approach that may require harsher conditions and potentially result in lower yields. The Buchwald-Hartwig amination, on the other hand, is a more modern, efficient, and generally higher-yielding method that is often preferred in contemporary organic synthesis. The choice of pathway will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield in a given research or development context.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-bromo-2-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of the novel chemical entity, 5-bromo-2-(piperidin-1-yl)aniline. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages predictive computational models and established experimental protocols for analogous aniline derivatives to provide a robust framework for its physicochemical characterization. This guide is intended to support researchers, scientists, and drug development professionals in designing and executing studies to determine the aqueous and organic solvent solubility, as well as the stability profile under various stress conditions. Detailed experimental workflows and analytical methodologies are proposed to facilitate these investigations.

Introduction

This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful development and application. Solubility directly impacts bioavailability, formulation, and in vitro assay design, while stability is critical for determining storage conditions, shelf-life, and potential degradation pathways. This guide outlines predictive data and standardized methodologies to systematically evaluate these key physicochemical properties.

Predicted Physicochemical Properties

In the absence of direct experimental data, several computational tools can be employed to predict the physicochemical properties of this compound. These predictions, summarized in Table 1, provide a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Method |

| Molecular Formula | C₁₁H₁₅BrN₂ | - |

| Molecular Weight | 255.16 g/mol | - |

| pKa (most basic) | 4.5 - 5.5 | ACD/Labs Percepta, ChemAxon |

| LogP | 3.0 - 3.5 | XLogP3, ALOGPS |

| Aqueous Solubility (logS) | -3.0 to -4.0 | ALOGPS, ESOL |

| Water Solubility | Low to moderate | General principles of organic chemistry |

Predicted Solubility Profile

Based on its chemical structure, this compound is expected to exhibit limited aqueous solubility and better solubility in organic solvents. The presence of the polar aniline and piperidine moieties is contrasted by the hydrophobic bromophenyl ring.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | Polar functional groups are present, but the overall molecule has significant nonpolar character. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Sparingly soluble | Similar to water; solubility may be slightly influenced by pH. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Soluble | Polar protic solvent that can interact with the amine functionalities. |

| Methanol | Soluble | Similar to ethanol. |

| Dichloromethane (DCM) | Soluble | Nonpolar organic solvent suitable for dissolving compounds with significant hydrocarbon character. |

| Hexane | Insoluble | Highly nonpolar solvent, unlikely to dissolve the polar functional groups of the molecule. |

Proposed Experimental Protocol for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.

Materials and Reagents

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

HPLC Analysis

A reverse-phase HPLC method with UV detection is recommended for the quantification of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 254-280 nm).

-

Injection Volume: 10 µL

-

Standard Curve: Prepare a standard curve of the compound in the mobile phase to determine the concentration of the saturated solution.

Predicted Stability Profile and Degradation Pathways

Aniline derivatives can be susceptible to degradation under certain conditions. The predicted stability of this compound is summarized below.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Solid State (Light Protected, Room Temp) | Stable | Unlikely to degrade significantly. |

| Aqueous Solution (pH 7) | Moderately Stable | Potential for slow oxidation. |

| Acidic Conditions (e.g., pH 1-2) | Potentially Unstable | The aniline nitrogen can be protonated, which may alter stability. |

| Basic Conditions (e.g., pH 9-10) | Potentially Unstable | Increased susceptibility to oxidation. |

| Oxidative Stress (e.g., H₂O₂) | Unstable | Oxidation of the aniline ring and amino group, potentially leading to colored polymeric products. |

| Photostability (UV/Vis Light) | Potentially Unstable | Aromatic amines can be susceptible to photodegradation. |

| Thermal Stress (Elevated Temperature) | Moderately Stable | Degradation may occur at high temperatures. |

Proposed Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and methanol

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Experimental Workflow for Forced Degradation

Caption: Workflow for conducting forced degradation studies.

Analytical Method for Stability Studies

A stability-indicating analytical method is crucial. This is typically an HPLC method capable of separating the parent compound from its degradation products. HPLC coupled with mass spectrometry (HPLC-MS) is highly recommended for the identification of unknown degradants. The same HPLC method as described for solubility can be used as a starting point, with optimization to ensure separation of all relevant peaks.

Conclusion

While experimental data for this compound is not yet widely available, this guide provides a solid foundation for its physicochemical characterization based on predictive models and established scientific principles. The proposed experimental protocols for determining solubility and stability are robust and follow industry standards. The successful execution of these studies will yield critical data to support the advancement of this compound in research and development pipelines. It is recommended that all experimental work be conducted in a controlled laboratory setting with appropriate safety precautions.

In-Depth Technical Guide: Safety, Handling, and MSDS for 5-bromo-2-(piperidin-1-yl)aniline

Hazard Identification and Classification

Based on data from similar bromo-aniline compounds, 5-bromo-2-(piperidin-1-yl)aniline is anticipated to be classified as hazardous.[2][3] Potential hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][5]

Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a blue discoloration of the skin); the onset of these symptoms may be delayed.[6]

GHS Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for a closely related compound, 5-bromo-2-methylaniline, to provide an estimation of its physical properties.

| Property | Value (for 5-bromo-2-methylaniline) |

| Molecular Formula | C7H8BrN[2] |

| Molecular Weight | 186.05 g/mol |

| Appearance | Amber |

| Flash Point | 110 °C / 230 °F[2] |

| Specific Gravity | 1.490 |

| Boiling Point | 139 °C @ 17 mmHg[8] |

| Melting Point | 33 °C[8] |

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust, fumes, or vapors.[9]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[6][9]

-

Wash hands and any exposed skin thoroughly after handling.[2][3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]

-

Ground all equipment containing the material to prevent static discharge.[10]

-

Avoid formation of dust and aerosols.[6]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE Selection Workflow

Caption: PPE selection decision-making workflow.

Specific PPE Recommendations (based on analogs):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., Butyl rubber, Viton) and clothing, such as a lab coat, to prevent skin exposure.[11]

-

Respiratory Protection: If engineering controls (like a fume hood) are inadequate or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter cartridge.[3][6]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

First Aid Response Flowchart

Caption: First-aid response flowchart for exposure.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[2]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[2]

-

Ingestion: Call a physician or poison control center immediately. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][6][12]

Fire-Fighting and Spill Response

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr).[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures / Spill Response:

-

Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate personal protective equipment.[5][12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains; discharge into the environment must be avoided.[6][12]

-

Containment and Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust.[9] Sweep up and shovel the material into suitable, closed containers for disposal.[3][4] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a sealed container for disposal.[11]

Chemical Spill Response Workflow

Caption: General workflow for chemical spill response.

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is based on data for analogous bromo-anilines and should be treated as indicative of potential toxicity.

-

Acute Toxicity:

-

Carcinogenicity: There is no information available to indicate that related compounds are carcinogenic.[3]

-

Mutagenic and Reproductive Effects: No information available.[3]

-

Signs and Symptoms of Exposure: May cause headache, dizziness, nausea, vomiting, and cyanosis.[6][13]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

-

Waste Disposal Methods: Contact a licensed professional waste disposal service to dispose of this material.[6] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Contaminated Packaging: Dispose of as unused product.[6] Do not reuse empty containers.

References

- 1. 1016877-65-8|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. file.leyan.com [file.leyan.com]

- 8. 5-Bromo-2-methylaniline 97 39478-78-9 [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Potential Research Areas for 5-bromo-2-(piperidin-1-yl)aniline: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Whitepaper on Core Research Opportunities

Abstract

5-bromo-2-(piperidin-1-yl)aniline is a synthetic organic compound featuring a substituted aniline core, a structural motif present in numerous biologically active molecules. While specific research on this particular compound is limited, its constituent functional groups—a brominated aniline ring and a piperidine moiety—are well-represented in medicinal chemistry. This technical guide outlines potential research avenues for this compound, drawing parallels with structurally similar compounds that have demonstrated pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating research into its therapeutic potential. We will explore potential applications in oncology, neuroscience, and infectious diseases, complete with proposed experimental protocols and hypothetical signaling pathways.

Introduction

The aniline scaffold is a privileged structure in drug discovery, known for its role in compounds with diverse therapeutic applications. The introduction of a bromine atom can enhance lipophilicity and potentially modulate metabolic stability and binding affinity to biological targets.[1] The piperidine ring, a common N-heterocycle in pharmaceuticals, often improves physicochemical properties such as solubility and basicity, which can be crucial for pharmacokinetic profiles.[2] The combination of these fragments in this compound suggests a high potential for biological activity. This whitepaper will serve as a comprehensive guide to unlocking this potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for initial assessment in a drug discovery pipeline.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂ | PubChem |

| Molecular Weight | 255.15 g/mol | PubChem |

| CAS Number | 1016877-65-8 | BLDpharm[3] |

| Appearance | Solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Inferred |

Potential Research Areas

Based on the pharmacological activities of structurally related bromo-aniline and piperidine derivatives, the following research areas are proposed for this compound.

Oncology

Aniline and piperidine derivatives have shown promise as anticancer agents. For instance, some bromo-aniline derivatives have been investigated as potential inhibitors of heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[4] Furthermore, piperidine-containing compounds have been developed as anti-tubulin agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Hypothesized Mechanism of Action: this compound could potentially act as a kinase inhibitor or a tubulin polymerization inhibitor. The aniline core can mimic the hinge-binding motifs of many kinase inhibitors, while the overall structure might fit into the colchicine-binding site of tubulin.

Neuroscience

The 2-amino-N-aryl aniline scaffold is present in compounds with anticonvulsant activity.[6] Piperazine and piperidine derivatives have also been extensively studied for their effects on the central nervous system, with some exhibiting antagonist action at serotonin receptors.[7]

Hypothesized Mechanism of Action: The compound could modulate the activity of ion channels or G-protein coupled receptors (GPCRs) in the brain. For example, it might act as an antagonist at specific serotonin or dopamine receptor subtypes, or it could modulate GABAergic neurotransmission, a common mechanism for anticonvulsants.

Infectious Diseases

Derivatives of indolin-2-one, which can be synthesized from aniline precursors, have been reported to possess antiviral and anticancer activities.[8][9][10] The incorporation of a piperidine moiety has also been a strategy in the development of novel antiviral agents.[9][10]

Hypothesized Mechanism of Action: this compound could inhibit key viral enzymes such as proteases or polymerases, or it could interfere with viral entry into host cells. Its structural features might allow it to bind to allosteric sites on these viral proteins.

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, a tiered experimental approach is recommended.

Synthesis of this compound

A potential synthetic route could involve the nucleophilic aromatic substitution of 1-bromo-2-fluoro-5-nitrobenzene with piperidine, followed by the reduction of the nitro group to an aniline.

Protocol:

-

Step 1: Synthesis of 1-(4-bromo-2-nitrophenyl)piperidine. To a solution of 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture at 80°C for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, pour the mixture into ice-water and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

-

Step 2: Synthesis of this compound. Dissolve the product from Step 1 in ethanol and add tin(II) chloride dihydrate (5.0 eq). Reflux the mixture for 6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product.

In Vitro Biological Screening

A panel of in vitro assays should be conducted to identify the primary biological activity.

4.2.1. Anticancer Activity Screening

-

Cell Viability Assay (MTT Assay): Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) at various concentrations to determine its half-maximal inhibitory concentration (IC₅₀).

-

Tubulin Polymerization Assay: If the compound shows significant cytotoxicity, investigate its effect on tubulin polymerization in vitro using a fluorescence-based assay.

-

Kinase Inhibition Panel: Screen the compound against a broad panel of kinases to identify potential targets.

4.2.2. Neurological Activity Screening

-

Receptor Binding Assays: Evaluate the binding affinity of the compound to a panel of CNS receptors, including serotonin, dopamine, and GABA receptors, using radioligand binding assays.

-

Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models (In Vivo): For an initial in vivo assessment of anticonvulsant activity, the compound can be administered to rodents prior to inducing seizures.

4.2.3. Antiviral Activity Screening

-

Plaque Reduction Assay: Test the compound's ability to inhibit the replication of various viruses (e.g., influenza, herpes simplex virus) in cell culture.

-

Enzyme Inhibition Assays: If a specific viral target is suspected, perform in vitro assays to measure the inhibition of viral enzymes like protease or reverse transcriptase.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical data from the initial in vitro screening to illustrate potential outcomes.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |

| This compound | 5.2 | 8.1 | 6.5 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |

Table 2: Hypothetical CNS Receptor Binding Affinity (Kᵢ in nM)

| Compound | 5-HT₂A Receptor | Dopamine D₂ Receptor | GABAₐ Receptor |

| This compound | 150 | 800 | >10,000 |

| Ketanserin (Control) | 1.5 | - | - |

| Haloperidol (Control) | - | 2.0 | - |

Visualization of Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate hypothetical signaling pathways and experimental workflows.

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program. Its structural alerts, derived from known pharmacophores, suggest a high probability of biological activity. The proposed research areas in oncology, neuroscience, and infectious diseases provide a clear roadmap for initial investigations. The experimental protocols outlined in this guide offer a practical approach to screening and identifying the therapeutic potential of this compound. Future work should focus on the synthesis of analogs to establish a structure-activity relationship (SAR) and to optimize the potency, selectivity, and pharmacokinetic properties of any identified hits. The aniline moiety, while a common pharmacophore, can sometimes be associated with metabolic liabilities, and this should be a consideration in lead optimization.[1] The exploration of this and related compounds could lead to the development of novel therapeutics with significant clinical impact.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1016877-65-8|this compound|BLD Pharm [bldpharm.com]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Development of Novel Piperidine Derivatives

For researchers, scientists, and drug development professionals, the piperidine ring represents a foundational structural motif in medicinal chemistry. This six-membered nitrogen-containing heterocycle is a privileged scaffold, appearing in a vast array of natural products and synthetic pharmaceuticals, and has been instrumental in the development of numerous blockbuster drugs.[1][2] This technical guide provides a comprehensive overview of the discovery and history of novel piperidine derivatives, detailing their synthesis, pharmacological evaluation, and mechanisms of action.

From Pepper to Prescription: A Brief History

The story of piperidine is intrinsically linked to the pungent spice of black pepper. The name "piperidine" is derived from the Latin word Piper, the genus name for pepper.[3] In 1850, the Scottish chemist Thomas Anderson first isolated piperidine from piperine, the alkaloid responsible for the spiciness of black pepper.[4] This discovery laid the groundwork for over a century and a half of research into the chemical and pharmacological properties of this versatile scaffold.

Early investigations focused on the naturally occurring piperidine alkaloids, such as the toxic coniine from poison hemlock and the stimulant lobeline from Indian tobacco.[4][5] However, the true potential of the piperidine ring in drug discovery was realized with the advent of synthetic chemistry. The development of synthetic methodologies, such as the hydrogenation of pyridine, allowed for the systematic modification of the piperidine core, leading to the discovery of derivatives with a wide range of therapeutic applications.[1][4]

The Pharmacological Versatility of Piperidine Derivatives

The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets. This structural feature has been exploited to develop drugs targeting a diverse array of receptors and enzymes. Piperidine derivatives have demonstrated efficacy as analgesics, anticancer agents, antivirals, anti-inflammatory compounds, and central nervous system modulators.[3][6][7]

Analgesic Piperidine Derivatives: Targeting the Opioid System

Perhaps the most well-known therapeutic application of piperidine derivatives is in the management of pain. The piperidine moiety is an essential pharmacophore in many potent opioid analgesics, including fentanyl and its analogs.[8] These compounds exert their effects by binding to and activating opioid receptors, primarily the µ-opioid receptor, which are G-protein coupled receptors involved in the modulation of pain perception.[9][10]

. Table 1: Analgesic Activity of Novel Piperidine Derivatives

| Compound | Analgesic Activity Assay | Dose | % Inhibition/Maximal Effect | Reference |

| HN58 | Writhing Test | - | 100% Inhibition | [8] |

| PP1 | Tail Immersion | 50 mg/kg | Potent Analgesia | |

| AMP5 | Tail Immersion | 1 mg/kg | Potent Analgesia | |

| AMP6 | Tail Immersion | 0.1 mg/kg | Potent Analgesia |

Opioid Receptor Signaling Pathway

The binding of a piperidine-based opioid agonist to the µ-opioid receptor triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This ultimately results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, which collectively produce an analgesic effect.[2][9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the delta-opioid receptor: a combined 3D-QSAR and ligand docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 5-bromo-2-(piperidin-1-yl)aniline in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-2-(piperidin-1-yl)aniline as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound is a valuable scaffold in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas, including as anti-cancer agents. The protocols provided herein are generalized from established methods for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization.

Introduction to this compound in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the prevalence of the piperidine moiety in FDA-approved drugs.[1][2] Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and CNS-related effects.[3][4] The presence of a bromine atom and a free aniline group on the scaffold allows for sequential or differential functionalization through various cross-coupling reactions, making it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening.

The products of cross-coupling reactions with this compound can be further elaborated to target a variety of biological pathways. For instance, derivatives of similar bromoaniline precursors have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

General Experimental Workflow

The general workflow for utilizing this compound in a drug discovery context involves the initial cross-coupling reaction to introduce diversity at the 5-position, followed by potential further modification of the aniline nitrogen. The resulting library of compounds can then be screened for biological activity.

Caption: A typical workflow from the starting material to lead compound identification.

Cross-Coupling Reactions and Protocols

The following sections detail generalized protocols for four major palladium-catalyzed cross-coupling reactions. It is crucial to note that these are starting-point procedures and may require optimization of catalyst, ligand, base, solvent, and temperature for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This reaction is widely used to synthesize biaryl scaffolds, which are common motifs in pharmaceuticals.

Experimental Protocol:

A flask is charged with this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) is added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4][6]

Quantitative Data (Representative for similar substrates):

| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 80-92 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-88 |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted anilines and other arylamines.[7][8]

Experimental Protocol:

To a reaction vessel under an inert atmosphere is added this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.[9][10]

Quantitative Data (Representative for similar substrates):

| Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |

| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 90 | 16 | 82-93 |

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[11][12] These products can serve as precursors for more complex structures.

Experimental Protocol:

In a reaction flask, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined under an inert atmosphere. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature to 60 °C and monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.[13][14]

Quantitative Data (Representative for similar substrates):

| Coupling Partner (Alkyne) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 25 | 6 | 88-96 |

| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 12 | 85-94 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Et₃N | Toluene | 60 | 8 | 90-98 |

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing access to stilbenes and other vinyl-substituted aromatics.[15][16]

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is heated under an inert atmosphere at 80-140 °C. The reaction is monitored by TLC or GC/LC-MS. After completion, the mixture is cooled, filtered, and the solvent is evaporated. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[17]

Quantitative Data (Representative for similar substrates):

| Coupling Partner (Alkene) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 100 | 24 | 70-85 |

| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 18 | 75-90 |

| Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | 36 | 60-75 |

Application in Targeting Cancer-Related Signaling Pathways

Derivatives of 2-aminophenylpiperidines have been explored as inhibitors of various protein kinases involved in cancer progression. For example, the inhibition of receptor tyrosine kinases (RTKs) like FGFR1 can block downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from 5-bromo-2-(piperidin-1-yl)aniline: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel derivatives from the versatile starting material, 5-bromo-2-(piperidin-1-yl)aniline. The primary synthetic routes discussed are the Palladium-catalyzed Buchwald-Hartwig amination and Suzuki coupling reactions, which allow for the facile introduction of a wide range of functionalities at the 5-position of the aniline ring. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine and substituted aniline moieties in pharmacologically active compounds.

Introduction

This compound is a valuable building block for the synthesis of a diverse library of compounds. The presence of a bromine atom ortho to the piperidinyl group and meta to the amino group allows for selective functionalization through cross-coupling reactions. The resulting derivatives, incorporating various aryl, heteroaryl, or amino substituents, have potential applications as kinase inhibitors, central nervous system agents, and antimicrobial compounds. The piperidine motif is known to enhance the druggability of molecules by improving their pharmacokinetic properties.

This application note outlines detailed experimental procedures, presents quantitative data for representative reactions, and illustrates the synthetic workflows and a potential signaling pathway for a kinase inhibitor derivative.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the synthesis of representative derivatives from this compound via Buchwald-Hartwig amination and Suzuki coupling.

Table 1: Buchwald-Hartwig Amination of this compound with various amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |

| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |

| 3 | p-Toluidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 89 |

| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Dioxane | 110 | 24 | 72 |

Table 2: Suzuki Coupling of this compound with various boronic acids

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 88 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 85 |

| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 95 | 14 | 79 |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification of the final products is typically achieved by column chromatography on silica gel.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of N-aryl derivatives of this compound.

Materials:

-

This compound

-

Aryl amine (e.g., Aniline)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding aryl amine (1.2 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene (5 mL) to the flask.

-

Add the base (1.4 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 16-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki Coupling

This protocol describes the synthesis of 5-aryl derivatives of 2-(piperidin-1-yl)aniline.

Materials:

-

This compound

-

Aryl boronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Dioxane

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), and the palladium catalyst (0.05 mmol).

-

Add the base (2.0 mmol).

-

Add a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).

-

De-gas the reaction mixture by bubbling an inert gas through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Diagram 1: General Workflow for Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig amination.

Diagram 2: General Workflow for Suzuki Coupling

Caption: Workflow for Suzuki coupling reaction.

Diagram 3: Potential Signaling Pathway for a Kinase Inhibitor Derivative

Many piperidine-containing compounds act as kinase inhibitors. A plausible mechanism of action for a derivative of this compound is the inhibition of a cyclin-dependent kinase (CDK), such as CDK2, which plays a crucial role in cell cycle progression.

Caption: Inhibition of CDK2 signaling pathway.

Conclusion

The protocols described herein provide a robust framework for the synthesis of a wide array of novel derivatives from this compound. The versatility of the Buchwald-Hartwig amination and Suzuki coupling reactions allows for the introduction of diverse chemical functionalities, making this starting material a valuable asset in the generation of compound libraries for drug discovery and development. The potential for these derivatives to act as kinase inhibitors highlights a promising avenue for further investigation into their therapeutic applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and evaluation of kinase inhibitors, focusing on a series of novel dual inhibitors of human protein kinases CK2 and PIM-1. The provided methodologies and data are intended to serve as a guide for researchers in the field of drug discovery and medicinal chemistry.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[1][2] This document outlines the synthesis of a series of amino alcohol derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) as potent dual inhibitors of CK2 and PIM-1 kinases, along with protocols for their biological evaluation.[1][2]

Data Presentation

The following tables summarize the inhibitory activity of the synthesized compounds against CK2 and PIM-1 kinases and their cytotoxic effects on various cancer cell lines.

Table 1: In vitro Inhibitory Activity of Synthesized Compounds against CK2 and PIM-1 Kinases

| Compound | R group | CK2 IC50 (µM) | PIM-1 IC50 (µM) |

| 4 | -CH(CH₃)₂ | 0.25 ± 0.03 | 0.85 ± 0.09 |

| 5 | -CH₂CH(CH₃)₂ | 0.31 ± 0.04 | 1.10 ± 0.12 |